REACTION_CXSMILES
|
N1(O[C:11](=[O:23])[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:14][CH:13]=2)C2C=CC=CC=2N=N1.[NH2:24][NH:25][C:26]([NH2:28])=[S:27].C(OC(C)C)(C)C>CN(C)C=O>[CH2:19]([O:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]([NH:24][NH:25][C:26]([NH2:28])=[S:27])=[O:23])=[CH:17][CH:16]=1)[CH2:20][CH2:21][CH3:22]
|
Name
|
4-n-butyloxybenzoic acid benzotriazol-1-yl ester
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)OC(C2=CC=C(C=C2)OCCCC)=O
|
Name
|
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 12 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC=C(C(=O)NNC(=S)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |